5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylthiazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
1,3,4-Oxadiazole: A core structure found in many biologically active compounds.
2-Amino-1,3,4-thiadiazole: Another heterocyclic compound with comparable properties.
Uniqueness
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of thiazole and oxadiazole rings in its structure, which imparts a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-3-5(13-4(2)9-3)6-10-11-7(8)12-6/h1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJALZOKCQIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651030 | |
Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-60-8 | |
Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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